An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)-2-imidazolidinone
An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)-2-imidazolidinone
This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(4-Chlorophenyl)-2-imidazolidinone, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document collates available data on its chemical identity, physicochemical properties, synthesis, and potential biological activities.
Chemical Identity and Physicochemical Properties
1-(4-Chlorophenyl)-2-imidazolidinone is a derivative of imidazolidinone featuring a 4-chlorophenyl substituent at the 1-position. Its core structure is the five-membered imidazolidin-2-one ring.
Table 1: Chemical Identifiers for 1-(4-Chlorophenyl)-2-imidazolidinone
| Identifier | Value |
| IUPAC Name | 1-(4-chlorophenyl)imidazolidin-2-one[1] |
| CAS Number | 14088-99-4[1] |
| Molecular Formula | C₉H₉ClN₂O[1] |
| Synonyms | Not available |
Table 2: Physicochemical Properties of 1-(4-Chlorophenyl)-2-imidazolidinone
| Property | Value | Source |
| Molecular Weight | 196.64 g/mol | [1] |
| Melting Point | 178-179 °C | Sigma-Aldrich |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
General Synthetic Approach: Cyclization of an N-substituted Ethylenediamine
A likely synthetic pathway for 1-(4-Chlorophenyl)-2-imidazolidinone is depicted in the workflow below. This method involves the reaction of N-(4-chlorophenyl)ethane-1,2-diamine with a carbonylating agent such as phosgene, triphosgene, or carbonyldiimidazole (CDI). The use of CDI is often preferred due to its lower toxicity and ease of handling.
Experimental Protocol (General Procedure):
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Reaction Setup: To a solution of N-(4-chlorophenyl)ethane-1,2-diamine (1 equivalent) in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.
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Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 1-(4-Chlorophenyl)-2-imidazolidinone.
Spectroscopic Data
Specific experimental spectra for 1-(4-Chlorophenyl)-2-imidazolidinone are not widely published. However, based on the analysis of related N-aryl imidazolidinone structures, the expected NMR chemical shifts can be predicted.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | ||
| Aromatic-H | 7.2 - 7.6 | Two doublets, characteristic of a 1,4-disubstituted benzene ring. |
| -CH₂-N(Aryl)- | 3.8 - 4.2 | Triplet, adjacent to the aryl-substituted nitrogen. |
| -CH₂-NH- | 3.4 - 3.8 | Triplet, adjacent to the unsubstituted nitrogen. |
| -NH- | 5.0 - 7.0 | Broad singlet, exchangeable with D₂O. |
| ¹³C NMR | ||
| C=O | 155 - 165 | Carbonyl carbon. |
| Aromatic C-Cl | 128 - 135 | Quaternary carbon attached to chlorine. |
| Aromatic C-N | 138 - 145 | Quaternary carbon attached to the imidazolidinone nitrogen. |
| Aromatic C-H | 118 - 130 | Aromatic methine carbons. |
| -CH₂-N(Aryl)- | 45 - 55 | Methylene carbon adjacent to the aryl-substituted nitrogen. |
| -CH₂-NH- | 40 - 50 | Methylene carbon adjacent to the unsubstituted nitrogen. |
Mass Spectrometry: The mass spectrum of 1-(4-Chlorophenyl)-2-imidazolidinone would be expected to show a molecular ion peak [M]⁺ at m/z 196 and an [M+2]⁺ peak of approximately one-third the intensity, characteristic of the chlorine isotope pattern. Common fragmentation patterns for imidazolidinones may involve cleavage of the ring.
Biological Activity and Potential Signaling Pathways
Imidazolidinone derivatives are known to possess a range of biological activities, with anticonvulsant and anti-inflammatory properties being frequently reported for this class of compounds.[2]
Anti-inflammatory Activity: COX Inhibition Pathway
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[3][4] Some imidazolidinone derivatives have been investigated as potential COX inhibitors.[3][4] A simplified schematic of this pathway is presented below.
Anticonvulsant Activity: GABA Receptor Modulation
The anticonvulsant activity of some heterocyclic compounds is attributed to their ability to modulate the activity of GABA_A receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[5] Positive allosteric modulation of GABA_A receptors enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. While not specifically demonstrated for 1-(4-Chlorophenyl)-2-imidazolidinone, this represents a plausible mechanism of action for its potential anticonvulsant effects.
Conclusion
1-(4-Chlorophenyl)-2-imidazolidinone is a compound with potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticonvulsant agents. This guide has summarized the currently available information on its chemical and physical properties, provided a likely synthetic route, and discussed its potential biological mechanisms of action based on the broader class of imidazolidinone derivatives. Further experimental studies are required to fully elucidate the specific properties and biological activity profile of this molecule.
References
- 1. Imidazolidinone synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anti-Inflammatory and Anti- Nociceptive Activities and Cytotoxic Effect of Novel Thiazolidin-4-ones Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
